6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]
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Overview
Description
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] is a spiro compound that features a unique cyclopropane ring fused to a pyrrolo[2,3-b]pyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] typically involves the formation of the spirocyclopropane ring through cycloaddition reactions. One common method involves the reaction of a suitable pyrrolo[2,3-b]pyridine precursor with a cyclopropane-forming reagent under controlled conditions . For instance, the Corey–Chaykovsky reaction can be employed to generate the spirocyclopropane structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]: Lacks the chloro substituent but shares the core spiro structure.
Spiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridine]: Similar spiro structure but different ring fusion pattern.
Uniqueness
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] is unique due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
6-chlorospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H9ClN2/c10-7-2-1-6-8(12-7)11-5-9(6)3-4-9/h1-2H,3-5H2,(H,11,12) |
InChI Key |
XBQARRFOJUYOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=N3)Cl |
Origin of Product |
United States |
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